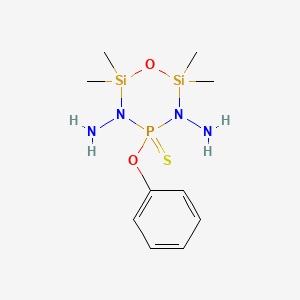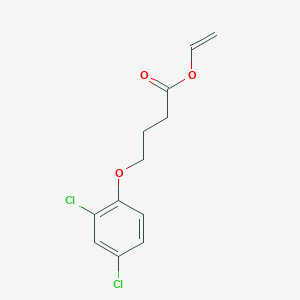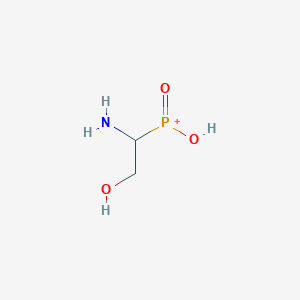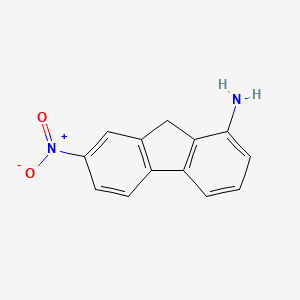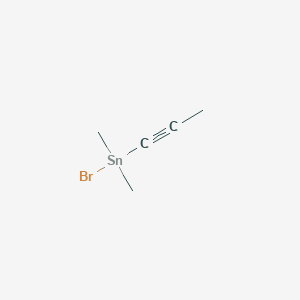
Bromo(dimethyl)(prop-1-yn-1-yl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(dimethyl)(prop-1-yn-1-yl)stannane: is an organotin compound characterized by the presence of a tin (Sn) atom bonded to a bromo group, two methyl groups, and a prop-1-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of dimethylstannane with propargyl bromide under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
Chemistry: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also employed in the synthesis of other organotin compounds .
Biology and Medicine:
Industry: In the industrial sector, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of plastics. This compound may have similar applications due to its reactivity and stability.
作用機序
The mechanism by which Bromo(dimethyl)(prop-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents involved .
類似化合物との比較
Dimethylstannane: Another organotin compound with two methyl groups bonded to tin.
Propargyl Bromide: A related compound with a similar propargyl group but without the tin atom.
Vinylstannanes: Compounds with a vinyl group bonded to tin.
Uniqueness: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is unique due to the combination of a bromo group, two methyl groups, and a prop-1-yn-1-yl group bonded to the tin atom. This unique structure imparts specific reactivity and properties that distinguish it from other organotin compounds .
特性
CAS番号 |
66089-06-3 |
|---|---|
分子式 |
C5H9BrSn |
分子量 |
267.74 g/mol |
IUPAC名 |
bromo-dimethyl-prop-1-ynylstannane |
InChI |
InChI=1S/C3H3.2CH3.BrH.Sn/c1-3-2;;;;/h1H3;2*1H3;1H;/q;;;;+1/p-1 |
InChIキー |
PXONFRXDPRFDCS-UHFFFAOYSA-M |
正規SMILES |
CC#C[Sn](C)(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



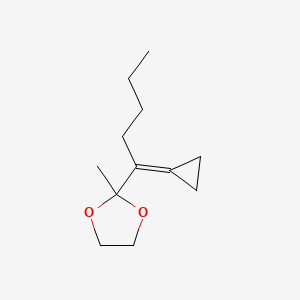
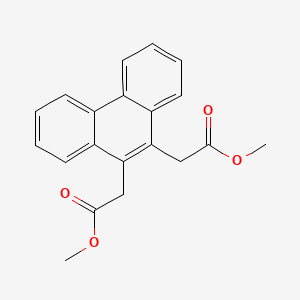

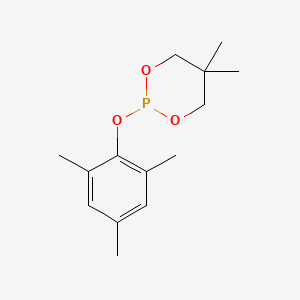
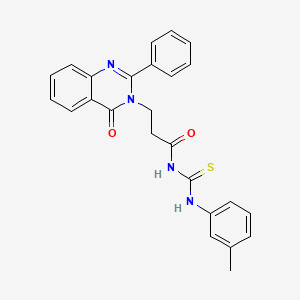

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)


